Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate
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Overview
Description
Benzoic acid, 2-[(3,4,5-trimethoxybenzoyl)amino]-, methyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a benzoic acid core substituted with a 3,4,5-trimethoxybenzoyl group and an amino group, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[(3,4,5-trimethoxybenzoyl)amino]-, methyl ester typically involves the following steps:
Methoxylation of Gallic Acid: Gallic acid is reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to produce 3,4,5-trimethoxybenzoic acid.
Formation of 3,4,5-Trimethoxybenzoyl Chloride: The 3,4,5-trimethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The 3,4,5-trimethoxybenzoyl chloride is reacted with an appropriate amine to form the amide intermediate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Benzoic acid, 2-[(3,4,5-trimethoxybenzoyl)amino]-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(3,4,5-trimethoxybenzoyl)amino]-, methyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3,4,5-Trimethoxybenzoic Acid: A precursor in the synthesis of the target compound.
Methyl 3,4,5-Trimethoxybenzoate: Another ester derivative with similar structural features.
2-Amino-3,4,5-Trimethoxybenzoic Acid: A related compound with an amino group instead of the ester group.
Uniqueness: Benzoic acid, 2-[(3,4,5-trimethoxybenzoyl)amino]-, methyl ester is unique due to its specific substitution pattern and the presence of both an amide and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-parasitic therapies. This article synthesizes various research findings regarding the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.
- Molecular Formula : C18H19NO6
- Molar Mass : 345.35 g/mol
- CAS Number : [81519916]
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, which is critical in cancer cell proliferation. Compounds with similar structures have shown significant antiproliferative effects by disrupting microtubule dynamics, leading to apoptosis in cancer cells.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
3b | HeLa | 2.4 | Induces apoptosis via mitochondrial pathway |
3b | MCF-7 | 51 | Inhibits tubulin polymerization |
3a | A549 | 210 | Disrupts microtubule formation |
The most active derivatives showed IC50 values ranging from low nanomolar concentrations, indicating potent anticancer properties. The structure-activity relationship (SAR) studies suggest that specific substitutions on the aromatic rings significantly enhance the potency of these compounds against various cancer types .
Antiparasitic Activity
In addition to its anticancer properties, this compound has been evaluated for its antiprotozoal effects. In vitro studies have shown effectiveness against Trypanosoma cruzi and Leishmania donovani, two parasites responsible for significant diseases in humans.
Parasite | Concentration (μM) | Inhibition (%) | Reference Compound |
---|---|---|---|
T. cruzi | 50 | 71.42 ± 5.28 | Metronidazole |
L. donovani | 50 | Not Determined | Amphotericin B |
These findings indicate that the compound exhibits a promising profile as a potential treatment for parasitic infections, with lower cytotoxicity towards mammalian cells compared to traditional treatments .
Case Studies and Research Findings
- Anticancer Studies : A series of thiazole derivatives based on the trimethoxybenzoyl structure were synthesized and evaluated for their antiproliferative activity against a panel of human tumor cell lines. The results indicated that modifications at specific positions on the thiazole scaffold significantly influenced their anticancer potency .
- Antiparasitic Efficacy : In a study evaluating novel benzoate derivatives for antiprotozoal activity, this compound showed considerable inhibition against T. cruzi and L. donovani. The study highlighted the importance of hybridization strategies in enhancing the efficacy of existing antiprotozoal agents .
Properties
CAS No. |
75586-78-6 |
---|---|
Molecular Formula |
C18H19NO6 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
methyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO6/c1-22-14-9-11(10-15(23-2)16(14)24-3)17(20)19-13-8-6-5-7-12(13)18(21)25-4/h5-10H,1-4H3,(H,19,20) |
InChI Key |
NYZICEOWTVRLKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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